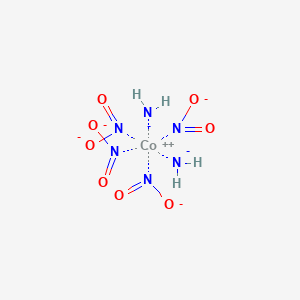
Erdmann's salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erdmann’s salt, also known as ammonium tetranitratocobaltate(III), is a coordination compound with the formula ( \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] ). It was first described by Otto Linné Erdmann in 1866. This compound is notable for its vibrant yellow color and its use in various chemical applications, particularly in the crystallization of illicit drugs for identification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erdmann’s salt can be synthesized through the reaction of cobalt(II) salts with sodium nitrite and ammonium chloride in an aqueous solution. The reaction involves the oxidation of cobalt(II) to cobalt(III) in the presence of ammonia and nitrite ions. The general reaction is as follows:
[ \text{Co}^{2+} + 4\text{NO}_2^- + 2\text{NH}_3 + \text{NH}_4^+ \rightarrow \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] ]
The reaction mixture is typically heated to facilitate the formation of the complex .
Industrial Production Methods
While Erdmann’s salt is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar aqueous reactions with careful control of temperature and reactant concentrations to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Erdmann’s salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center in Erdmann’s salt can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands in the coordination sphere of cobalt can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Erdmann’s salt include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Substitution reactions often involve ligands such as chloride ions or other amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of nitrite ligands with chloride ions would yield a different cobalt complex .
Scientific Research Applications
Erdmann’s salt has several scientific research applications:
Biology: While not directly used in biological systems, its derivatives can be studied for potential biological activity.
Medicine: Erdmann’s salt itself is not used in medicine, but its ability to form stable complexes with various ligands makes it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism by which Erdmann’s salt exerts its effects is primarily through its ability to form stable coordination complexes. The cobalt center can coordinate with various ligands, altering the chemical properties of the resulting complex. This ability to form stable complexes is utilized in crystallization processes and in the synthesis of other coordination compounds .
Comparison with Similar Compounds
Similar Compounds
Fischer’s salt: ( \text{K}_3[\text{Co}(\text{NO}_2)_6] )
Jørgensen’s salt: ( \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] )
Uniqueness
Erdmann’s salt is unique due to its specific ligand arrangement and its historical significance as one of the early cobalt coordination compounds. Its ability to form stable complexes with a variety of ligands makes it particularly useful in crystallographic studies and in the identification of illicit drugs .
Properties
CAS No. |
14285-97-3 |
|---|---|
Molecular Formula |
CoH4N6O8-4 |
Molecular Weight |
275.00 g/mol |
IUPAC Name |
azanide;cobalt(2+);tetranitrite |
InChI |
InChI=1S/Co.4HNO2.2H2N/c;4*2-1-3;;/h;4*(H,2,3);2*1H2/q+2;;;;;2*-1/p-4 |
InChI Key |
TWALRKRJQBCJOW-UHFFFAOYSA-J |
Canonical SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















